molecular formula C10H18BrNO2 B3099517 (S)-tert-Butyl 3-bromopiperidine-1-carboxylate CAS No. 1354017-20-1

(S)-tert-Butyl 3-bromopiperidine-1-carboxylate

Cat. No. B3099517
CAS RN: 1354017-20-1
M. Wt: 264.16 g/mol
InChI Key: YCUDHDNCZHPAJK-QMMMGPOBSA-N
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Description

“(S)-tert-Butyl 3-bromopiperidine-1-carboxylate” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various synthetic routes have been explored, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of piperidine-containing compounds is one of the most common in the pharmaceutical industry .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis of Substituted Compounds

(S)-tert-Butyl 3-bromopiperidine-1-carboxylate is utilized in the stereoselective synthesis of substituted compounds. For instance, it is used in creating tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, which are significant in various chemical reactions (Boev et al., 2015).

Key Intermediate in Drug Synthesis

This compound serves as a key intermediate in synthesizing specific inhibitors, such as CDK9 inhibitors and Ibrutinib. Its derivatives are vital in treating tumor viruses, highlighting its role in pharmaceutical research (Xiaohan Hu et al., 2019).

Application in Metal-Free Chemical Reactions

It is employed in metal-free chemical reactions, such as the C3-alkoxycarbonylation of quinoxalin-2(1H)-ones. This showcases its versatility in eco-friendly chemical synthesis methods (Long-Yong Xie et al., 2019).

Role in Diels-Alder Reactions

The compound is used in Diels-Alder reactions, a critical reaction type in organic chemistry. Its role in these reactions is essential for creating various complex molecular structures (A. Padwa et al., 2003).

Intermediate in Protein Tyrosine Kinase Inhibitor Synthesis

It acts as an intermediate in the synthesis of novel protein tyrosine kinase inhibitors. This illustrates its importance in developing new therapeutic agents (Chen Xin-zhi, 2011).

Use in Boc-Protected Amines Synthesis

The compound is used in the synthesis of Boc-protected amines, a crucial step in producing protected amino acids, highlighting its utility in peptide synthesis (H. Lebel et al., 2005).

Electrochemical Applications

This compound finds application in electrochemical procedures, such as the electrocatalytic carboxylation of bromopyridine with CO2, demonstrating its relevance in environmentally friendly chemical processes (Q. Feng et al., 2010).

Continuous Flow Synthesis

The compound is instrumental in the continuous flow synthesis of various chemicals, such as pyrrole-3-carboxylic acids. This method is significant in industrial chemical processes for its efficiency and scalability (A. Herath et al., 2010).

Future Directions

Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the synthetic methods and biological activities of piperidine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

tert-butyl (3S)-3-bromopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7H2,1-3H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUDHDNCZHPAJK-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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